6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)-
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Overview
Description
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is a complex organic compound characterized by its unique structure, which includes a ketone, an ether, and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- typically involves multi-step organic reactions. The process may start with the preparation of the alkyne and ketone precursors, followed by the introduction of the ethoxy and phenylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The industrial production process is designed to be scalable, ensuring consistent quality and supply of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
6-Heptyn-3-one: Lacks the ethoxy and phenylthio groups, making it less versatile.
5-Ethoxy-2,2-dimethyl-7-(phenylthio)-heptane: Similar structure but without the alkyne group.
2,2-Dimethyl-7-(phenylthio)-heptan-3-one: Lacks the ethoxy group.
Uniqueness
6-Heptyn-3-one, 5-ethoxy-2,2-dimethyl-7-(phenylthio)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183435-06-5 |
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Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethyl-7-phenylsulfanylhept-6-yn-3-one |
InChI |
InChI=1S/C17H22O2S/c1-5-19-14(13-16(18)17(2,3)4)11-12-20-15-9-7-6-8-10-15/h6-10,14H,5,13H2,1-4H3 |
InChI Key |
SJFPRCZURXTYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)C(C)(C)C)C#CSC1=CC=CC=C1 |
Origin of Product |
United States |
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